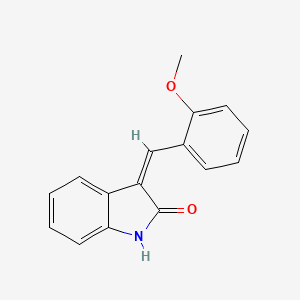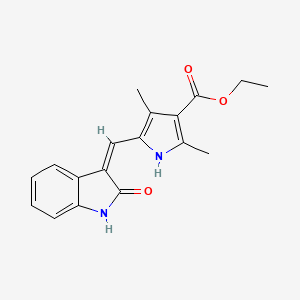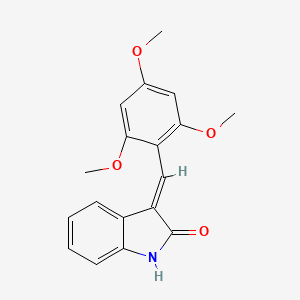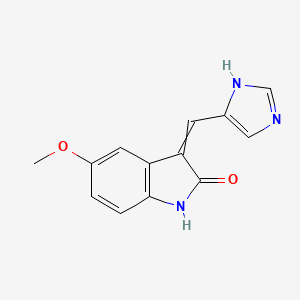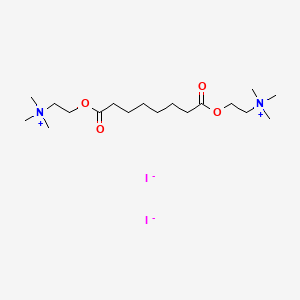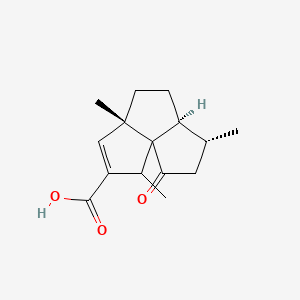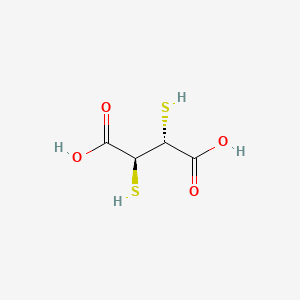
Tos-Arg-OMe.HCl
Overview
Description
Mechanism of Action
Target of Action
Tos-Arg-OMe.HCl, also known as TAME hydrochloride, primarily targets several proteases, including trypsin, thrombin, and urokinase , as well as plasma and glandular kallikreins . These enzymes play crucial roles in various biological processes, including digestion, blood clotting, and cell signaling .
Mode of Action
TAME hydrochloride acts as a substrate for its target enzymes and also as a reversible inhibitor . It competes for the arginine-binding site in the reactive center of these proteases . In addition, TAME hydrochloride binds to the anaphase-promoting complex/cyclosome (APC/C), preventing its activation by Cdc20 and Cdh1, which results in mitotic arrest .
Biochemical Pathways
The action of TAME hydrochloride affects several biochemical pathways. By inhibiting the activity of trypsin, thrombin, and urokinase, it can influence processes such as protein digestion, blood clotting, and fibrinolysis . Its inhibition of the APC/C impacts cell cycle regulation, specifically the transition from metaphase to anaphase .
Result of Action
The inhibition of proteases by TAME hydrochloride can suppress the secretion of tumor necrosis factor (TNF) by human leukocytes . This suggests a potential anti-inflammatory effect. Its action on the APC/C leads to mitotic arrest, which could have implications for cancer treatment .
Biochemical Analysis
Biochemical Properties
TAME Hydrochloride interacts with the anaphase-promoting complex/cyclosome (APC/C), preventing its activation by Cdc20 and Cdh1, which results in mitotic arrest . It also acts as a substrate for several enzymes, including trypsin, thrombin, and urokinase . By competing for the arginine-binding site in the reactive center of proteases, TAME Hydrochloride can act as a reversible inhibitor .
Cellular Effects
In cellular processes, TAME Hydrochloride influences cell function by inducing mitotic arrest . This effect is achieved by preventing the activation of the anaphase-promoting complex/cyclosome (APC/C) by Cdc20 and Cdh1 . Tame Hydrochloride does not have cell permeability .
Molecular Mechanism
At the molecular level, TAME Hydrochloride exerts its effects by binding to the anaphase-promoting complex/cyclosome (APC/C) and preventing its activation by Cdc20 and Cdh1 . In the absence of APC substrates, TAME Hydrochloride promotes Cdc20 auto-ubiquitination in its N-terminal region .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAME hydrochloride involves the tosylation of L-arginine methyl ester. The process typically includes the following steps:
Protection of the amino group: The amino group of L-arginine methyl ester is protected using a suitable protecting group.
Tosylation: The protected L-arginine methyl ester is then reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine to introduce the tosyl group.
Deprotection: The protecting group is removed to yield Nα-p-Tosyl-L-arginine methyl ester.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form TAME hydrochloride.
Industrial Production Methods
Industrial production of TAME hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as reactive distillation and pressure swing columns to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
TAME hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group in TAME hydrochloride can be hydrolyzed to produce the corresponding carboxylic acid.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Substitution: Requires nucleophilic reagents and suitable solvents.
Oxidation and Reduction: Involves oxidizing or reducing agents under controlled conditions.
Major Products
Hydrolysis: Produces Nα-p-Tosyl-L-arginine.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
TAME hydrochloride is extensively used in scientific research due to its role as a substrate for serine proteases. Some key applications include:
Comparison with Similar Compounds
TAME hydrochloride is unique due to its specific interaction with serine proteases and the anaphase-promoting complex. Similar compounds include:
Nα-p-Tosyl-L-lysine methyl ester hydrochloride: Another tosylated amino acid ester used as a protease substrate.
Nα-p-Tosyl-L-phenylalanine methyl ester hydrochloride: Used in similar biochemical assays but with different specificity.
TAME hydrochloride stands out for its high specificity and effectiveness in inhibiting serine proteases and the anaphase-promoting complex, making it a valuable tool in biochemical research .
Properties
CAS No. |
1784-03-8 |
|---|---|
Molecular Formula |
C14H23N4O4S+ |
Molecular Weight |
343.42 g/mol |
IUPAC Name |
diaminomethylidene-[(4S)-5-methoxy-4-[(4-methylphenyl)sulfonylamino]-5-oxopentyl]azanium |
InChI |
InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17)/p+1/t12-/m0/s1 |
InChI Key |
FKMJXALNHKIDOD-LBPRGKRZSA-O |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC.Cl |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC[NH+]=C(N)N)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC[NH+]=C(N)N)C(=O)OC |
Appearance |
Solid powder |
boiling_point |
86.3 °C |
density |
Relative density (water = 1): 0.77 |
flash_point |
-11 °C |
melting_point |
-80 °C |
Key on ui other cas no. |
994-05-8 |
physical_description |
COLOURLESS LIQUID. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TAME HCl; TAME Hydrochloride; Ts-Arg-Me Hydrochloride; Ts-Arg-OMe Hydrchloride; |
vapor_density |
Relative vapor density (air = 1): 3.6 |
vapor_pressure |
Vapor pressure, kPa at 20 °C: 9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


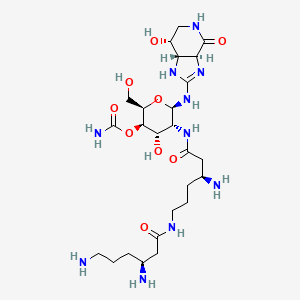
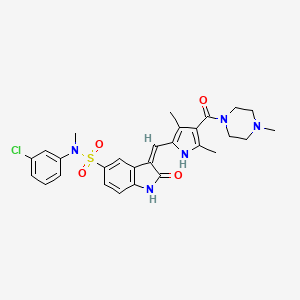
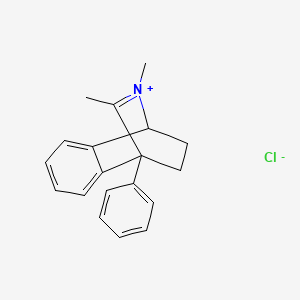
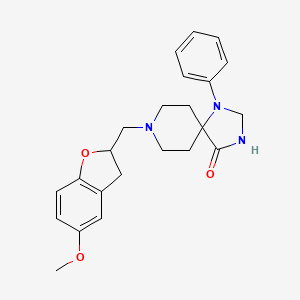
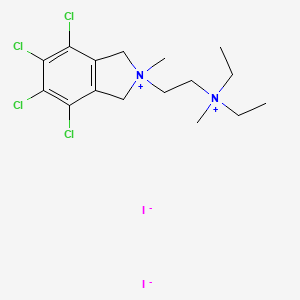
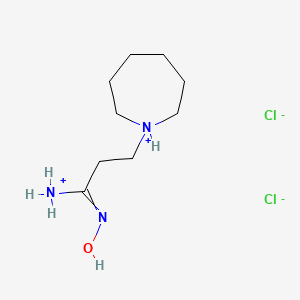
![2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-](/img/structure/B1681158.png)
